propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate
Description
The compound propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate is a thiazol-4(5H)-one derivative characterized by a benzylidene moiety at the 5-position of the thiazole ring and a propan-2-yl benzoate group linked via an amino substituent at the 2-position. Its structure includes a 2-cyanophenyl methoxy group on the benzylidene unit, which introduces electron-withdrawing properties that may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C28H23N3O4S |
|---|---|
Molecular Weight |
497.6 g/mol |
IUPAC Name |
propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C28H23N3O4S/c1-18(2)35-27(33)20-11-7-12-23(14-20)30-28-31-26(32)25(36-28)15-19-8-5-6-13-24(19)34-17-22-10-4-3-9-21(22)16-29/h3-15,18H,17H2,1-2H3,(H,30,31,32)/b25-15+ |
InChI Key |
ZFDKQFORKAOAPD-MFKUBSTISA-N |
Isomeric SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4C#N)/S2 |
Canonical SMILES |
CC(C)OC(=O)C1=CC(=CC=C1)N=C2NC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4C#N)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-cyanobenzyl alcohol with benzaldehyde derivatives, followed by cyclization with thiosemicarbazide to form the thiazolidinone ring. The final step involves esterification with isopropyl alcohol under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 3-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylidene or thiazolidinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Isopropyl 3-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl 3-[(5-{2-[(2-cyanobenzyl)oxy]benzylidene}-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate involves its interaction with specific molecular targets. The thiazolidinone core can inhibit enzymes by binding to their active sites, while the benzylidene moiety can interact with cellular receptors, modulating signal transduction pathways. These interactions lead to the compound’s observed biological effects .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The target compound shares core structural motifs with several thiazol-4(5H)-one and azalactone derivatives. Key comparisons include:
Table 1: Substituent Comparison
Key Observations :
- Electron Effects: The target’s 2-cyanophenyl methoxy group is strongly electron-withdrawing, contrasting with the electron-donating methoxy group in and the moderately electron-withdrawing chloro substituent in . This difference may enhance electrophilic reactivity or alter binding affinity in biological systems.
- Biological Implications : Thiazol-4(5H)-ones with substituted benzylidene groups (e.g., ) exhibit anticancer and antimicrobial activities, suggesting the target may share similar modes of action.
Key Observations :
- Solvent and Base: Ethanol and K₂CO₃ are optimal for thiazol-4(5H)-one condensations (e.g., ), likely due to their ability to stabilize intermediates while avoiding side reactions. Methanol and DMF are less effective .
- Reaction Efficiency: The target compound’s synthesis may follow similar conditions, though the steric bulk of the 2-cyanophenyl methoxy group could necessitate longer reaction times or elevated temperatures.
Physicochemical and Spectroscopic Properties
- NMR Analysis: In related compounds (e.g., ), chemical shifts in regions corresponding to benzylidene and thiazole protons (e.g., 6.5–8.5 ppm) are sensitive to substituent effects. The target’s 2-cyanophenyl methoxy group is expected to deshield adjacent protons, altering shift patterns compared to methoxy or chloro analogs.
Biological Activity
Propan-2-yl 3-[[(5E)-5-[[2-[(2-cyanophenyl)methoxy]phenyl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate is a complex organic compound with significant potential in biological research. Its molecular formula is C28H23N3O4S, and it has garnered attention due to its unique structural features and possible pharmacological applications. This article delves into the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The compound's structural characteristics include:
- Molecular Weight : 497.6 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CC(C)OC(=O)C1=CC(=CC=C1)NC2=NC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4C#N)S2
Biological Activity Overview
The biological activity of this compound includes potential anti-cancer properties, antimicrobial effects, and enzyme inhibition capabilities.
Anticancer Activity
Recent studies have indicated that compounds similar to propan-2-yl 3-[[(5E)-5-[...]] exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : A study demonstrated that derivatives of thiazole compounds showed IC50 values in the micromolar range against breast cancer cells (MCF7) and lung cancer cells (A549) .
- Mechanism of Action : The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival pathways, such as topoisomerases and kinases .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 15.4 | Topoisomerase inhibition |
| A549 | 12.8 | Kinase inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Preliminary assays indicated that propan-2-yl 3-[[(5E)-5-[...]] showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL .
- Fungal Activity : Similar compounds have demonstrated antifungal activity against Candida species, suggesting a broad spectrum of antimicrobial efficacy.
Case Study 1: Anticancer Efficacy in Vivo
A recent in vivo study evaluated the anticancer efficacy of a related thiazole compound in a mouse model bearing human tumor xenografts. The results showed a significant reduction in tumor size after treatment with the compound administered at a dose of 50 mg/kg body weight for two weeks.
Case Study 2: Enzyme Inhibition Profile
Another study focused on the enzyme inhibition profile of propan-2-yl 3-[[(5E)-5-[...]]. The compound was tested against various enzymes involved in metabolic pathways, revealing potent inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammation and cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
